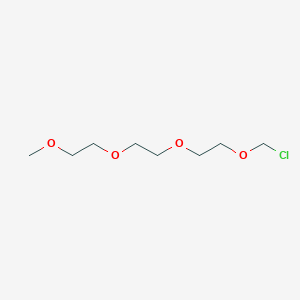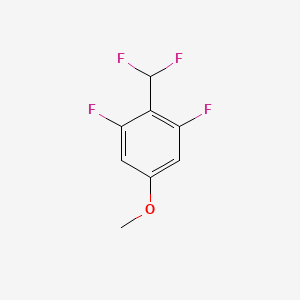
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a synthetic organic compound with the molecular formula C19H33NO2 and a molecular weight of 307.478 g/mol It is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the acetylation of 2,6-dicyclohexyl-tetrahydropyrane. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine
Uniqueness
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, such as the presence of both acetylamino and cyclohexyl groups on a tetrahydropyrane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
1007233-16-0 |
|---|---|
Molecular Formula |
C19H33NO2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N-(2,6-dicyclohexyloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |
InChI Key |
RDROZMXLWOJMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)




